3-nitrotiofenos

3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.

The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.

In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

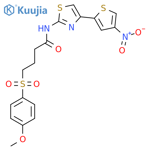

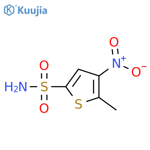

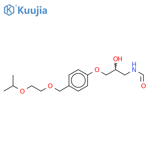

|

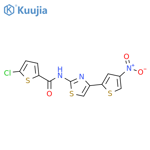

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide | 477280-62-9 | C12H6ClN3O3S3 |

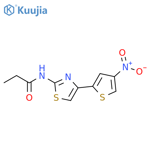

|

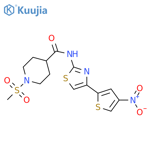

1-methanesulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | 1058381-44-4 | C14H16N4O5S3 |

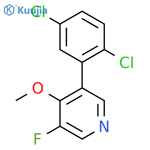

|

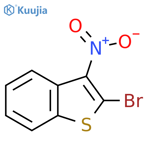

2-Bromo-3-nitro-1-benzothiophene | 100949-37-9 | C8H4BrNO2S |

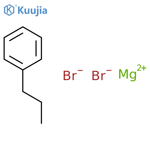

|

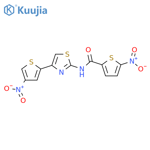

5-nitro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide | 393837-54-2 | C12H6N4O5S3 |

|

4-(4-methoxybenzenesulfonyl)-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbutanamide | 941967-78-8 | C18H17N3O6S3 |

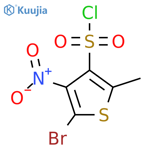

|

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride | 82834-49-9 | C5H3BrClNO4S2 |

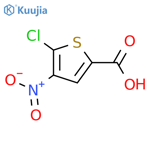

|

5-Chloro-4-nitrothiophene-2-carboxylic acid | 89166-85-8 | C5H2ClNO4S |

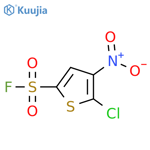

|

5-chloro-4-nitrothiophene-2-sulfonyl fluoride | 171246-70-1 | C4HClFNO4S2 |

|

5-methyl-4-nitrothiophene-2-sulfonamide | 905839-54-5 | C5H6N2O4S2 |

|

N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylpropanamide | 391867-97-3 | C10H9N3O3S2 |

Literatura relevante

-

1. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

Proveedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

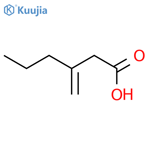

Hexanoic acid, 3-methylene- Cas No: 4380-89-6

Hexanoic acid, 3-methylene- Cas No: 4380-89-6 -

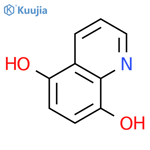

quinoline-5,8-diol Cas No: 20947-39-1

quinoline-5,8-diol Cas No: 20947-39-1